
2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are a prominent structural feature in various natural products and synthetic drugs . This compound is characterized by a five-membered ring containing nitrogen and sulfur atoms, with methyl and phenyl substituents at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide typically involves the reaction of thioamides with α-haloketones. The reaction conditions often include refluxing in ethanol or other suitable solvents . The process can be summarized as follows:
- Thioamide reacts with α-haloketone.
- The mixture is refluxed in ethanol.
- The product is isolated and purified.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Comparison: 2,3-Dimethyl-5-phenyl-1,3-thiazol-3-ium iodide is unique due to its specific substituents and the resulting biological activities. While similar compounds like sulfathiazole and ritonavir have well-established uses, this compound is still being explored for its full potential in various fields .
Eigenschaften
CAS-Nummer |
56738-75-1 |
|---|---|
Molekularformel |
C11H12INS |
Molekulargewicht |
317.19 g/mol |
IUPAC-Name |
2,3-dimethyl-5-phenyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C11H12NS.HI/c1-9-12(2)8-11(13-9)10-6-4-3-5-7-10;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PUABMWRGCLCXLN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C=C(S1)C2=CC=CC=C2)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)
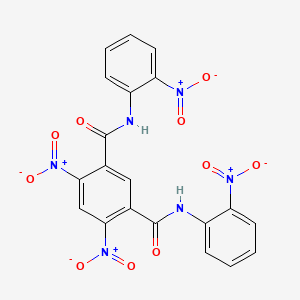
![6-Chloro-2-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14634387.png)
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)

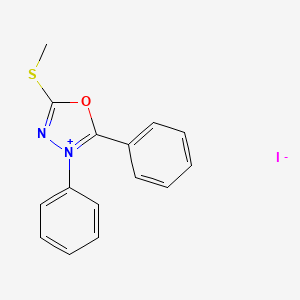
![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)
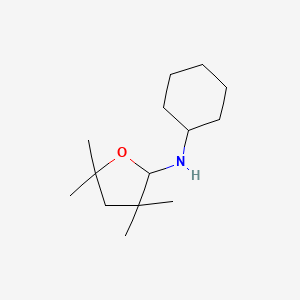
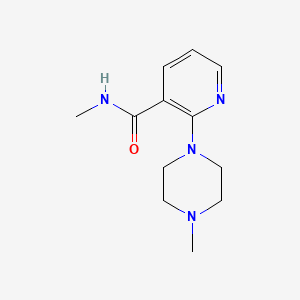
![{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene](/img/structure/B14634438.png)
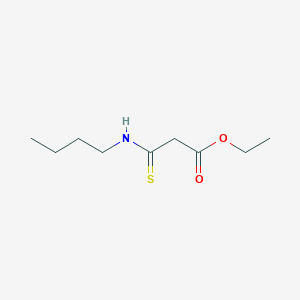
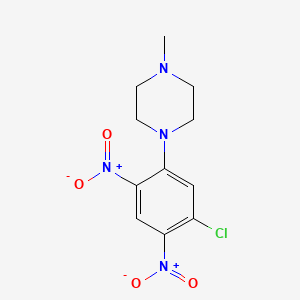
![4-[3-(4-Chlorophenyl)propanamido]benzoic acid](/img/structure/B14634445.png)

